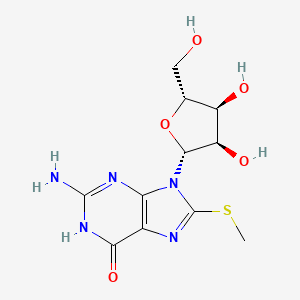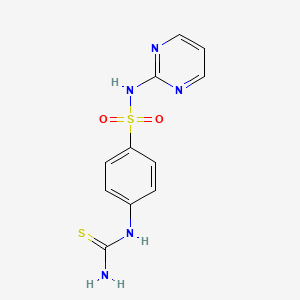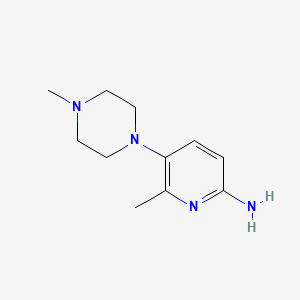
6-Methyl-5-(4-methylpiperazin-1-yl)pyridin-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Methyl-5-(4-methylpiperazin-1-yl)pyridin-2-amine is a chemical compound with the molecular formula C10H16N4 and a molecular weight of 192.26 g/mol . It is a solid substance at room temperature and is known for its applications in various fields, including chemistry, biology, and materials science .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common synthetic route for 6-Methyl-5-(4-methylpiperazin-1-yl)pyridin-2-amine involves the reduction of 1-Methyl-4-(6-nitropyridin-3-yl)piperazine using palladium on activated carbon (Pd/C) as a catalyst in methanol. The reaction is typically carried out at room temperature for about 5 hours . The product is then filtered and concentrated to yield the desired compound.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to meet production demands. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity while reducing production costs .
Análisis De Reacciones Químicas
Types of Reactions
6-Methyl-5-(4-methylpiperazin-1-yl)pyridin-2-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions, such as the one used in its synthesis, are common.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Palladium on activated carbon (Pd/C) in methanol is commonly used.
Substitution: Various nucleophiles can be used depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds .
Aplicaciones Científicas De Investigación
6-Methyl-5-(4-methylpiperazin-1-yl)pyridin-2-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It can be used in the study of enzyme inhibition and biochemical pathways.
Mecanismo De Acción
The mechanism of action of 6-Methyl-5-(4-methylpiperazin-1-yl)pyridin-2-amine involves its interaction with specific molecular targets. In biological systems, it may act as an enzyme inhibitor by binding to the active sites of enzymes, thereby regulating biochemical pathways . Its structure allows for modifications that can enhance its binding affinity and specificity for certain targets.
Comparación Con Compuestos Similares
Similar Compounds
5-(4-Ethylpiperazin-1-yl)pyridin-2-amine: This compound has a similar structure but with an ethyl group instead of a methyl group.
1-Methyl-4-(6-aminopyridin-3-yl)piperazine: Another similar compound with slight structural variations.
Uniqueness
6-Methyl-5-(4-methylpiperazin-1-yl)pyridin-2-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its versatility in various applications, from drug development to materials science, highlights its importance in scientific research .
Propiedades
Fórmula molecular |
C11H18N4 |
|---|---|
Peso molecular |
206.29 g/mol |
Nombre IUPAC |
6-methyl-5-(4-methylpiperazin-1-yl)pyridin-2-amine |
InChI |
InChI=1S/C11H18N4/c1-9-10(3-4-11(12)13-9)15-7-5-14(2)6-8-15/h3-4H,5-8H2,1-2H3,(H2,12,13) |
Clave InChI |
MTMYGGXSSITHMB-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=CC(=N1)N)N2CCN(CC2)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(6-Formyl-4-oxo-1,4-dihydropyrido[2,3-d]pyrimidin-2-yl)acetamide](/img/structure/B12931798.png)
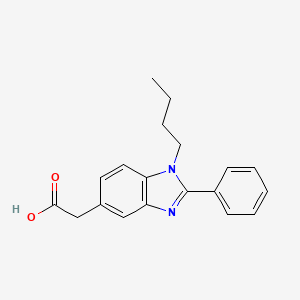
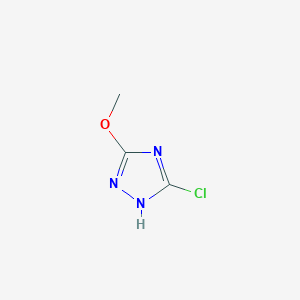
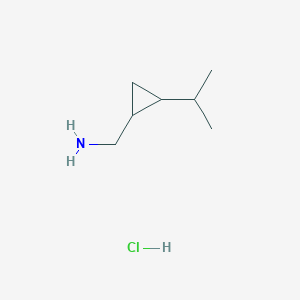
![Benzenesulfonamide, 4-[(2-methoxy-9-acridinyl)amino]-](/img/structure/B12931827.png)
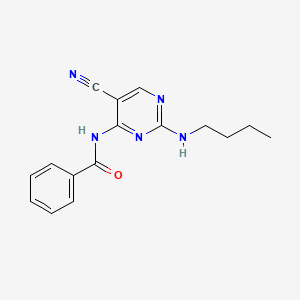
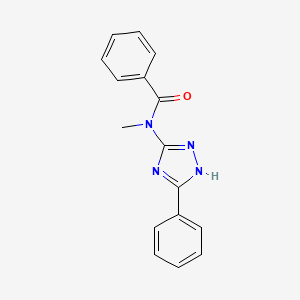
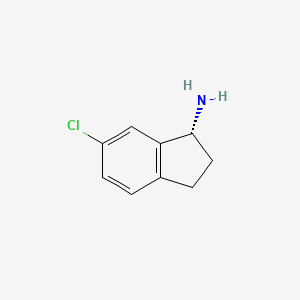
![4-[2-(4-Chlorophenyl)ethyl]-2,5-dioxoimidazolidine-4-carbaldehyde](/img/structure/B12931859.png)
![1,2-Bis[2-methyl-5-[4-(hydroxymethyl)phenyl]-3-thienyl]-3,3,4,4,5,5-hexafluoro-1-cyclopentene](/img/structure/B12931861.png)
